meso-Tetra(2-naphthyl) porphine
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Overview
Description
meso-Tetra(2-naphthyl) porphine: is a synthetic porphyrin compound characterized by its distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges. This compound is known for its unique photophysical properties and is widely used in various scientific research fields, including chemistry, biology, and medicine .
Scientific Research Applications
Chemistry: In chemistry, meso-Tetra(2-naphthyl) porphine is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and stabilization of reaction intermediates .
Biology: In biological research, this compound is used as a photosensitizer in photodynamic therapy for cancer treatment. It selectively accumulates in tumor cells and, upon irradiation with light, generates singlet oxygen, which induces cell death .
Medicine: In medicine, this compound is explored for its potential in diagnostic imaging and as a therapeutic agent in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer treatment .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including sensors and optoelectronic devices. Its photophysical properties make it suitable for applications in light-harvesting and energy conversion systems .
Mechanism of Action
Meso-Tetra(2-naphthyl) porphine, also known as (5Z,9Z,15Z,19Z)-5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin, is a synthetic porphyrin specialty chemical . This compound has been studied for its potential applications in various fields, including photodynamic therapy (PDT) and optoelectronics .
Target of Action
Porphyrins, in general, are known to have a strong affinity for dna . They can also interact with other cellular components, such as proteins and lipids .
Mode of Action
Porphyrins are known to generate singlet oxygen upon light activation . This property makes them promising photosensitizers for use in PDT . In PDT, the photosensitizer is activated by light to produce reactive oxygen species (ROS), mainly singlet oxygen, resulting in the induction of cell death .
Biochemical Pathways
The generation of ros by porphyrins can lead to oxidative stress, which can affect various biochemical pathways and result in cell death .
Pharmacokinetics
The distribution of porphyrins in the organism and the amount of drug that can be found at the site of irradiation are governed by their lipophilic characteristics, ionization degree, and ability to interact with biological membranes .
Result of Action
The generation of ros by porphyrins can lead to oxidative stress, which can cause damage to various cellular components, including lipids, proteins, and dna, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the aggregation of porphyrin molecules into various aggregate structures is a complex process that can be influenced by the pH of the solvent . Additionally, the interaction of porphyrins with biological membranes can be influenced by their lipophilic–hydrophilic balance .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(2-naphthyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with 2-naphthaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the production process. The compound is typically stored at room temperature and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(2-naphthyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthyl groups, which can participate in π-π interactions and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using electrophilic reagents such as bromine or iodine in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various substituted porphyrins and metalloporphyrins, which have enhanced photophysical and catalytic properties .
Comparison with Similar Compounds
- meso-Tetra(4-carboxyphenyl) porphine
- meso-Tetra(4-sulfonatophenyl) porphine
- meso-Tetra(4-methoxyphenyl) porphine
Comparison: meso-Tetra(2-naphthyl) porphine is unique due to the presence of naphthyl groups, which enhance its photophysical properties and reactivity compared to other meso-substituted porphyrins. The naphthyl groups provide additional π-π interactions, leading to improved stability and electron transfer capabilities. This makes this compound particularly suitable for applications in photodynamic therapy and advanced material development .
Properties
IUPAC Name |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSTRJFXIZHQT-UYOYOLLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2)/C/3=C\4/N/C(=C(\C5=CC=C(N5)/C(=C/6\N/C(=C(\C7=CC=C3N7)/C8=CC9=CC=CC=C9C=C8)/C=C6)/C1=CC2=CC=CC=C2C=C1)/C1=CC2=CC=CC=C2C=C1)/C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H40N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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